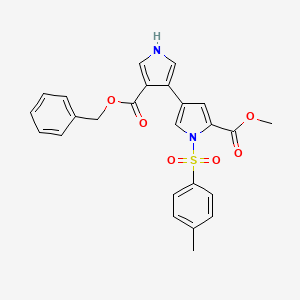

(3,3'-bi-1H-Pyrrole)-4,5'-dicarboxylic acid, 1'-((4-methylphenyl)sulfonyl)-, 5'-methyl 4-(phenylmethyl) ester

Description

The compound "(3,3'-bi-1H-Pyrrole)-4,5'-dicarboxylic acid, 1'-((4-methylphenyl)sulfonyl)-, 5'-methyl 4-(phenylmethyl) ester" is a bipyrrole derivative featuring a dicarboxylic acid backbone with ester and sulfonyl substituents. Its structure includes a 3,3'-bipyrrole core, where one pyrrole ring is substituted with a 4-methylphenylsulfonyl group at the 1'-position, a methyl ester at the 5'-carboxylic acid, and a phenylmethyl ester at the 4-carboxylic acid.

Properties

CAS No. |

106674-01-5 |

|---|---|

Molecular Formula |

C25H22N2O6S |

Molecular Weight |

478.5 g/mol |

IUPAC Name |

methyl 1-(4-methylphenyl)sulfonyl-4-(4-phenylmethoxycarbonyl-1H-pyrrol-3-yl)pyrrole-2-carboxylate |

InChI |

InChI=1S/C25H22N2O6S/c1-17-8-10-20(11-9-17)34(30,31)27-15-19(12-23(27)25(29)32-2)21-13-26-14-22(21)24(28)33-16-18-6-4-3-5-7-18/h3-15,26H,16H2,1-2H3 |

InChI Key |

QKVKUVRBAUWJGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C(=O)OC)C3=CNC=C3C(=O)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Pyrrole Subunit Preparation

Pyrrole derivatives are typically synthesized via Knorr, Paal-Knorr, or Hantzsch methodologies. A continuous flow approach using tert-butyl acetoacetates, amines, and 2-bromoketones has been reported for pyrrole-3-carboxylic acids. For example, reacting tert-butyl acetoacetate with R-bromoacetophenones and primary amines in dimethylformamide (DMF) at 100°C yields substituted pyrroles in 48–62% yields.

Bipyrrole Coupling

Cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann coupling) can link pyrrole subunits. However, direct oxidative coupling using catalysts like FeCl₃ or Cu(OAc)₂ may be preferable for simplicity. For instance, 3,3'-bipyrrole formation has been achieved via copper-mediated coupling of pyrrole-2-boronic acids.

Sulfonylation of the Pyrrole Nitrogen

Reaction Conditions

Introducing the 1'-((4-methylphenyl)sulfonyl) group requires selective sulfonylation. A proven method involves treating pyrrole with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with a base like triethylamine (TEA) or imidazole. For example, sulfonylation of imidazole with TsCl in DCM at 0°C for 2 hours achieved 89% yield.

Optimization Note : Excess TsCl (1.2–1.5 eq.) and controlled addition prevent di-sulfonylation.

Esterification of Dicarboxylic Acid Moieties

Methyl Ester Formation

The 5'-methyl ester can be introduced via Fischer esterification or using methylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃). Alternatively, Boc anhydride has been used for tert-butyl ester protection in analogous systems.

Benzyl Ester Protection

The 4-(phenylmethyl) ester is typically installed using benzyl bromide and a base (e.g., DIPEA) in DMF or THF. For example, benzylation of methyl 3,4,5-trihydroxybenzoate under inert atmosphere with K₂CO₃ achieved selective protection.

Stepwise Synthetic Route

Proposed Pathway

Reaction Table

Challenges and Optimization

Selectivity Issues

- Sulfonylation regioselectivity : Competing N-sulfonylation at both pyrrole nitrogens may occur. Using bulky bases (e.g., 2,6-lutidine) or low temperatures improves mono-sulfonylation.

- Ester hydrolysis : The free carboxylic acid may hydrolyze during benzylation. Employing Boc protection prior to esterification mitigates this.

Purification

Chromatography on silica gel with hexane/EtOAc (3:1) effectively isolates intermediates. Final product purity (>98%) is confirmed via HPLC.

Alternative Approaches

Continuous Flow Synthesis

A one-step flow method for pyrrole-3-carboxylic acids using tert-butyl acetoacetates and 2-bromoketones in DMF at 100°C offers scalability (60–62% yield). Adapting this for bipyrrole synthesis could reduce step count.

Hydrogenolytic Deprotection

Post-synthesis, hydrogenation with Pd/C in methanol removes benzyl groups if needed. However, the target compound retains the benzyl ester, necessitating selective conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the sulfonyl group or the ester groups, converting them to their corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution can be achieved using reagents like bromine or nitric acid under controlled conditions.

Major Products

Oxidation: Oxidized derivatives of the pyrrole rings.

Reduction: Alcohols or amines derived from the reduction of the sulfonyl or ester groups.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound can be used as a probe to study the interactions of pyrrole-based molecules with biological targets. Its ability to undergo various chemical modifications makes it a versatile tool for biochemical studies.

Medicine

In medicine, the compound has potential applications as a drug candidate. Its multiple functional groups allow for interactions with various biological targets, making it a promising lead compound for drug discovery.

Industry

In industry, the compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3,3’-bi-1H-Pyrrole)-4,5’-dicarboxylic acid, 1’-((4-methylphenyl)sulfonyl)-, 5’-methyl 4-(phenylmethyl) ester involves its interaction with specific molecular targets. The pyrrole rings can interact with aromatic residues in proteins, while the sulfonyl and ester groups can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of pyrrole-derived dicarboxylic acid esters. Key structural analogues include:

Key Observations :

- The target compound’s sulfonyl group distinguishes it from analogues like CAS 2436-79-5, which lack sulfonylation. Sulfonyl groups enhance stability and may influence receptor binding .

- Bulkier ester groups (phenylmethyl vs. ethyl/methyl in analogues) could impact solubility and pharmacokinetics. For example, phenylmethyl esters may reduce aqueous solubility compared to ethyl esters .

Bioactivity and Structure-Activity Relationships (SAR)

- Similarity Indexing: Computational methods (e.g., Tanimoto coefficients) quantify structural similarity. For example, used similarity indexing to identify compounds with ~70% structural overlap to SAHA, a histone deacetylase inhibitor .

- Activity Cliffs: notes that minor structural changes (e.g., ester vs. carboxylic acid) can lead to significant potency differences. The phenylmethyl ester in the target compound might confer unique interactions compared to ethyl esters in analogues .

- Protein Target Correlations: suggests structurally similar compounds cluster by bioactivity. The target’s sulfonyl group could direct it toward sulfonamide-sensitive targets (e.g., carbonic anhydrase), unlike non-sulfonylated pyrroles .

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight is likely >450 g/mol (estimated from substituents), higher than CAS 2436-79-5 (239.27 g/mol) and CAS 10036-65-4 (276.29 g/mol) . Higher molecular weight may affect bioavailability.

- Solubility : Bulky esters (e.g., phenylmethyl) typically reduce water solubility compared to methyl/ethyl esters. This could limit the target compound’s applications in aqueous environments .

- Stability : Sulfonyl groups generally enhance chemical stability, as seen in sulfonamide drugs .

Research Implications

The structural uniqueness of "(3,3'-bi-1H-Pyrrole)-4,5'-dicarboxylic acid, 1'-((4-methylphenyl)sulfonyl)-, 5'-methyl 4-(phenylmethyl) ester" positions it as a candidate for:

Enzyme Inhibition : Sulfonyl groups are common in protease inhibitors; this compound could target sulfonamide-sensitive enzymes .

Drug Development : Its ester diversity allows tuning of lipophilicity for blood-brain barrier penetration or prolonged half-life .

Activity Landscape Exploration : As per , comparing its activity with simpler esters could reveal SAR trends for bipyrrole derivatives .

Biological Activity

The compound (3,3'-bi-1H-Pyrrole)-4,5'-dicarboxylic acid, 1'-((4-methylphenyl)sulfonyl)-, 5'-methyl 4-(phenylmethyl) ester is a complex organic molecule with a unique structure that may confer significant biological activity. This article delves into its potential pharmacological effects, synthesis methods, and relevant case studies.

Structural Characteristics

This compound features a bipyrrole core with two carboxylic acid groups and a sulfonyl group attached to an aromatic ring. The nitrogen atoms in the pyrrole rings contribute to its electronic properties and reactivity, making it a candidate for various biological interactions.

Biological Activity Predictions

Computational methods such as the Prediction of Activity Spectra for Substances (PASS) suggest that this compound may exhibit various pharmacological effects. Potential interactions with biological targets include:

- Enzymes : Possible inhibition or activation of specific enzymes.

- Receptors : Interaction with receptor sites leading to therapeutic effects or toxicity assessments.

Pharmacological Effects

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Similar structures have shown efficacy against bacterial strains, suggesting potential antibacterial properties.

- Quorum Sensing Inhibition : Related compounds have been identified as quorum sensing inhibitors, which could play a role in combating antibiotic resistance in pathogenic bacteria .

- Anti-inflammatory Properties : The presence of the pyrrole moiety is known to confer anti-inflammatory effects in other derivatives .

Synthesis Methods

The synthesis of the compound typically involves multiple steps that require optimization for yield and purity. Key steps may include:

- Formation of the Pyrrole Core : Utilizing appropriate reagents to construct the bipyrrole structure.

- Functional Group Modifications : Introducing carboxylic acid and sulfonyl groups through electrophilic substitutions or coupling reactions.

- Esterification : Finalizing the structure by converting carboxylic acids to esters using alcohols under acidic conditions.

Case Studies and Research Findings

Research has highlighted various derivatives of pyrrole and their biological activities. For example:

- Pyrrole Derivatives : A study indicated that pyrrole derivatives possess diverse pharmacological profiles, including anti-inflammatory and antimicrobial activities .

| Study | Findings |

|---|---|

| Huang et al. (2018) | Identified anti-inflammatory effects in related pyrrole compounds. |

| Zheng et al. (2022) | Demonstrated antimicrobial properties linked to structural features of pyrroles. |

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its mechanism of action. Techniques employed in these studies include:

- Molecular Docking Studies : To predict binding affinities with target proteins.

- In Vitro Assays : To evaluate biological activity against specific pathogens or cellular models.

Q & A

Basic: How can the synthetic yield of the compound be optimized, considering its multiple functional groups?

Methodological Answer:

Optimization involves systematic variation of reaction parameters:

- Catalyst/Solvent Selection : Use chloranil as an oxidizing agent in xylene under reflux to stabilize reactive intermediates and minimize side reactions .

- Reaction Time : Extend reflux duration (25–30 hours) to ensure complete conversion, monitored by TLC or HPLC .

- Purification : Recrystallization from methanol or ethanol effectively removes impurities, leveraging solubility differences of ester and sulfonyl groups .

Basic: What analytical techniques are recommended for confirming the structure of the compound?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SC-XRD) : Resolves stereochemistry and confirms substituent positions, as demonstrated for structurally similar pyrrole derivatives .

- NMR Spectroscopy : Use - and -NMR in DMSO- to identify proton environments (e.g., sulfonyl, ester, methyl groups) and compare with published data .

- Mass Spectrometry (ESI-MS) : Validate molecular weight and fragmentation patterns .

Advanced: How does the sulfonyl group influence the compound’s reactivity in metal coordination or catalysis?

Methodological Answer:

The sulfonyl group acts as an electron-withdrawing moiety, enhancing Lewis acidity at adjacent sites:

- Coordination Sites : The pyrrole nitrogen and carboxylic oxygen may bind to transition metals (e.g., Cu, Zn), forming stable complexes.

- Catalytic Applications : Test catalytic activity in cross-coupling reactions using palladium catalysts, monitoring turnover via GC-MS .

Advanced: What computational methods can predict the compound’s stability under varying pH or solvent conditions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) of labile groups (e.g., esters) to predict hydrolysis susceptibility .

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to assess aggregation or degradation .

Basic: What are effective strategies for purifying the compound given its ester and sulfonyl groups?

Methodological Answer:

- Column Chromatography : Use silica gel with a gradient eluent (hexane/ethyl acetate) to separate esters based on polarity .

- Recrystallization : Methanol or ethanol selectively dissolves the target compound while precipitating impurities .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts)?

Methodological Answer:

- Variable-Temperature NMR : Resolve overlapping peaks by acquiring spectra at elevated temperatures (e.g., 50°C) in DMSO- .

- 2D NMR (COSY, HSQC) : Assign ambiguous signals through correlation spectroscopy .

- Cross-Validation : Compare with SC-XRD data to confirm assignments .

Advanced: What role do steric effects play in the reactivity of the phenylmethyl ester group during nucleophilic substitution?

Methodological Answer:

- Steric Hindrance : The bulky phenylmethyl group slows nucleophilic attack at the ester carbonyl.

- Experimental Design : Compare reaction rates with smaller esters (e.g., methyl) under identical conditions (e.g., KCO/DMF) via -NMR kinetics .

Basic: How to determine the purity of the compound using chromatographic methods?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6) (65:35). Monitor UV absorption at 254 nm and validate against a reference standard (>97% purity) .

Advanced: Can the compound act as a ligand in coordination polymers, and what metal ions are most compatible?

Methodological Answer:

- Synthesis of Coordination Polymers : React with Zn(NO) or Cu(OAc) in DMF/water. Characterize via SC-XRD to confirm polymeric structure .

- Stability Screening : Test thermal stability via TGA and solvent resistance via PXRD after immersion in MeOH/HO .

Advanced: What challenges arise in maintaining stereochemical integrity during synthetic scale-up?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.